N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the nitrobenzene derivative with a sulfonamide precursor under basic conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidizing conditions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted sulfonamides.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety is particularly notable for its role in enhancing the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-5-13(7-14(11(10)2)18(19)20)25(21,22)17-8-12-3-4-15-16(6-12)24-9-23-15/h3-7,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBYBSNRNGICHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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